(+/-)14(15)-Epetre methyl ester
CAS No.:
Cat. No.: VC18464918
Molecular Formula: C21H34O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H34O3 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |
| Standard InChI | InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11- |
| Standard InChI Key | MQCWCUDQEBWUAM-PHTXUDHCSA-N |
| Isomeric SMILES | CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
| Canonical SMILES | CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
Introduction
Chemical Identity and Synthesis
Molecular Characteristics
The (±)14(15)-Epetre methyl ester (C₂₁H₃₄O₃, molecular weight 334.5 g/mol) features a cis-epoxide group at the 14,15 position of the eicosanoid backbone and a methyl ester at the carboxyl terminus. Its IUPAC name, methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate, reflects the conjugated triene system and epoxide ring. The compound’s stereochemistry is critical for biological activity, as enzymatic synthesis by cytochrome P450 epoxygenases produces specific cis-epoxide configurations, whereas autoxidation generates trans-epoxides with distinct pharmacological profiles .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₄O₃ |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | Methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |
| Canonical SMILES | CCCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
| Solubility | Soluble in DMSO, ethanol, PBS |
Synthesis and Stabilization Strategies
Synthesis typically involves esterification of 14,15-EET’s carboxylic acid group via acid-catalyzed methanol reaction. For example, sulfuric acid facilitates nucleophilic acyl substitution, yielding the methyl ester with >90% efficiency. Stabilization strategies address the native EET’s susceptibility to β-oxidation and esterification into membrane phospholipids. Comparative studies show that replacing the carboxylic acid with a methyl sulfonamide group (as in 14,15-EET-SI) further enhances metabolic stability while preserving vasodilatory potency .
Biological Activities and Mechanisms
Vasodilation and Cardiovascular Effects
(±)14(15)-Epetre methyl ester induces endothelium-independent vasodilation in bovine coronary arteries, with EC₅₀ values comparable to native 14,15-EET (1–10 nM) . Mechanistically, it activates calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and reduced intracellular calcium. In precontracted arteries, this compound restores baseline tension by 80–95% at 1 μM concentrations, outperforming epoxy-eicosanoic acid analogs lacking the triene system .
Table 2: Vasodilatory Efficacy of 14,15-EET Analogs
| Compound | EC₅₀ (nM) | Maximum Relaxation (%) |
|---|---|---|
| 14,15-EET | 3.2 | 98 ± 2 |
| (±)14(15)-Epetre methyl ester | 5.1 | 95 ± 3 |
| 14,15-EET-SI | 4.8 | 97 ± 1 |
| 14,15-EEA (epoxyeicosanoic acid) | 420 | 45 ± 6 |
Anti-Inflammatory and Cellular Signaling Roles
In renal epithelial cells, (±)14(15)-Epetre methyl ester stimulates tyrosine phosphorylation cascades involving Src-family kinases, leading to extracellular signal-regulated kinase (ERK) activation and mitogenesis at 100 nM concentrations . This parallels native EET’s ability to promote cell proliferation in vascular repair contexts. The compound also inhibits NF-κB nuclear translocation in macrophages, reducing TNF-α and IL-6 production by 60–70% in LPS-challenged models .
Structural Analogs and Pharmacological Optimization
Methyl Sulfonamide Derivatives
The 14,15-EET-SI analog (C₂₁H₃₅NO₄S, 397.6 g/mol) replaces the carboxylic acid with a sulfonamide group, conferring resistance to soluble epoxide hydrolase (sEH)-mediated hydrolysis. Despite this modification, vasodilatory efficacy remains equivalent to the parent EET, with 95% relaxation in coronary artery assays . This analog’s logP value (4.2 vs. 3.8 for the methyl ester) enhances membrane permeability, as evidenced by 2-fold higher intracellular accumulation in renal cells .
Thiirane and Aziridine Analogs
Thiirane (epoxide sulfur substitution) and aziridine (nitrogen substitution) derivatives exhibit attenuated activity, achieving only 30–40% vasodilation at 1 μM. These findings highlight the epoxide oxygen’s critical role in KCa channel interaction, likely through hydrogen bonding with channel pore residues .
Analytical Challenges and Methodological Advances
LC-MS Quantification
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) enables sensitive detection of (±)14(15)-Epetre methyl ester in biological matrices, with limits of quantification (LOQ) reaching 0.1–0.5 pg/mg tissue . Reverse-phase C18 columns (e.g., Acquity UPLC BEH C18, 1.7 μm) separate cis- and trans-epoxide diastereomers, which elute 1–3 minutes apart under gradient conditions (acetonitrile/water + 0.1% formic acid) .
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